

physiological concentrations of muricholic acid in mice

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Compound of Interest

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A Comprehensive Technical Guide to Physiological Concentrations of **Muricholic Acid** in Mice for Researchers, Scientists, and Drug Development Professionals

Introduction

Muricholic acids (MCAs) are a unique class of bile acids predominantly found in mice, playing a significant role in regulating lipid, glucose, and cholesterol metabolism. Unlike humans, mice possess the cytochrome P450 enzyme Cyp2c70, which is responsible for the 6-hydroxylation of chenodeoxycholic acid and ursodeoxycholic acid, leading to the synthesis of **α -muricholic acid** (α -MCA) and **β -muricholic acid** (β -MCA), respectively.^[1] A third major form, **ω -muricholic acid** (ω -MCA), is also present, particularly in mice with a conventional microbiome. ^[1] This guide provides an in-depth overview of the physiological concentrations of MCAs in various mouse tissues, detailed experimental protocols for their quantification, and a summary of their key signaling pathways.

Physiological Concentrations of Muricholic Acids

The concentrations of **muricholic acids** and their taurine conjugates vary significantly across different tissues and biofluids in mice. The following tables summarize quantitative data from various studies, providing a comparative overview of MCA levels in liver, serum, bile, and feces under different physiological and experimental conditions.

Table 1: **Muricholic Acid** Concentrations in Mouse Liver

Muricholic Acid Species	Mouse Strain	Diet/Condition	Concentration (nmol/g or as specified)	Reference
Total MCAs	C57BL/6N	Standard Diet	~15	[2]
Total MCAs	C57BL/6N	2% Cholesterol	~45	[3]
T- α -MCA	C57BL/6J	Chow	~1.5	[4]
T- β -MCA	C57BL/6J	Chow	~4.5	[4]
α -MCA	C57BL/6J	Chow	~0.1	[4]
β -MCA	C57BL/6J	Chow	~0.3	[4]

Table 2: **Muricholic Acid** Concentrations in Mouse Serum/Plasma

Muricholic Acid Species	Mouse Strain	Diet/Condition	Concentration (μ M or as specified)	Reference
Total MCAs	C57BL/6N	Standard Diet	~1.0	[2]
T- α -MCA	C57BL/6J	Chow	~0.02	[4]
T- β -MCA	C57BL/6J	Chow	~0.1	[4]
α -MCA	C57BL/6J	Chow	Not detected	[4]
β -MCA	C57BL/6J	Chow	Not detected	[4]
Total MCAs	FVB/NJ (Wild-type)	Standard	5.63 ng/mL	[5]
7 α -muricholic acid	FVB/NJ (Wild-type)	Standard	0.47 ng/mL	[5]

Table 3: **Muricholic Acid** Concentrations in Mouse Bile

Muricholic Acid Species	Mouse Strain	Diet/Condition	Concentration (mM or as specified)	Reference
Total MCAs	C57BL/6N	Standard Diet	~25	[2]
T- β -MCA	C57BL/6	Standard Diet	~15	[6]

Table 4: **Muricholic Acid** Concentrations in Mouse Feces

Muricholic Acid Species	Mouse Strain	Diet/Condition	Concentration (% of total fecal bile acids)	Reference
α -MCA	C57BL/6	Standard Diet	~2%	[3][7]
β -MCA	C57BL/6	Standard Diet	~5%	[3][7]
ω -MCA	C57BL/6	Standard Diet	~10%	[3][7]
α -MCA	C57BL/6	2% Cholesterol	~5%	[3][7]
β -MCA	C57BL/6	2% Cholesterol	~15%	[3][7]
ω -MCA	C57BL/6	2% Cholesterol	~5%	[3][7]

Experimental Protocols for **Muricholic Acid** Quantification

Accurate quantification of **muricholic acids** is crucial for understanding their physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[6][8][9]

Sample Preparation

1. Tissue Homogenization (Liver):

- A known weight of frozen liver tissue is homogenized in a suitable solvent, typically 90% ethanol or acetonitrile.[10]
- The homogenate is then centrifuged to pellet proteins and other insoluble materials.
- The supernatant containing the bile acids is collected for further processing.

2. Biofluid Extraction (Serum/Plasma, Bile, Urine):

- Protein Precipitation: For serum and plasma, proteins are precipitated by adding a cold solvent like acetonitrile (often with 5% ammonium hydroxide).[8][11] The mixture is vortexed and centrifuged, and the supernatant is collected.
- Solid-Phase Extraction (SPE): For bile and urine, which have lower protein content but may contain other interfering substances, SPE can be used for cleanup and concentration.[8]

3. Fecal Extraction:

- Fecal samples are typically lyophilized (freeze-dried) and then ground into a fine powder.
- A known weight of the powder is extracted with a solvent such as 90% ethanol.[10]
- The extract is centrifuged, and the supernatant is collected.

Internal Standards:

- To ensure accurate quantification, a mixture of stable isotope-labeled internal standards (SIL-ISs) for various bile acids, including **muricholic acids**, is added to the samples before extraction.[6][9]

LC-MS/MS Analysis

- Chromatographic Separation: The extracted bile acids are separated using a reversed-phase liquid chromatography system. A biphenyl column is often used for efficient separation of isomeric bile acid species.[6][9] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium hydroxide) and an organic component (e.g., acetonitrile or methanol) is employed.

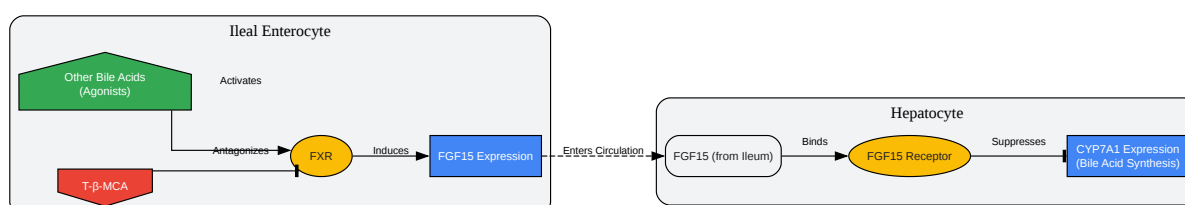
- **Mass Spectrometric Detection:** The separated bile acids are detected using a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode.[9] Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each bile acid and its corresponding internal standard are monitored.[5]
- **Quantification:** A calibration curve is generated using standards of known concentrations for each bile acid. The concentration of each **muricholic acid** in the sample is then determined by comparing its peak area to that of its corresponding internal standard and the calibration curve.[6][9]

Signaling Pathways of Muricholic Acids

Muricholic acids exert their biological effects primarily through their interaction with two key receptors: the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

Muricholic Acid as an FXR Antagonist

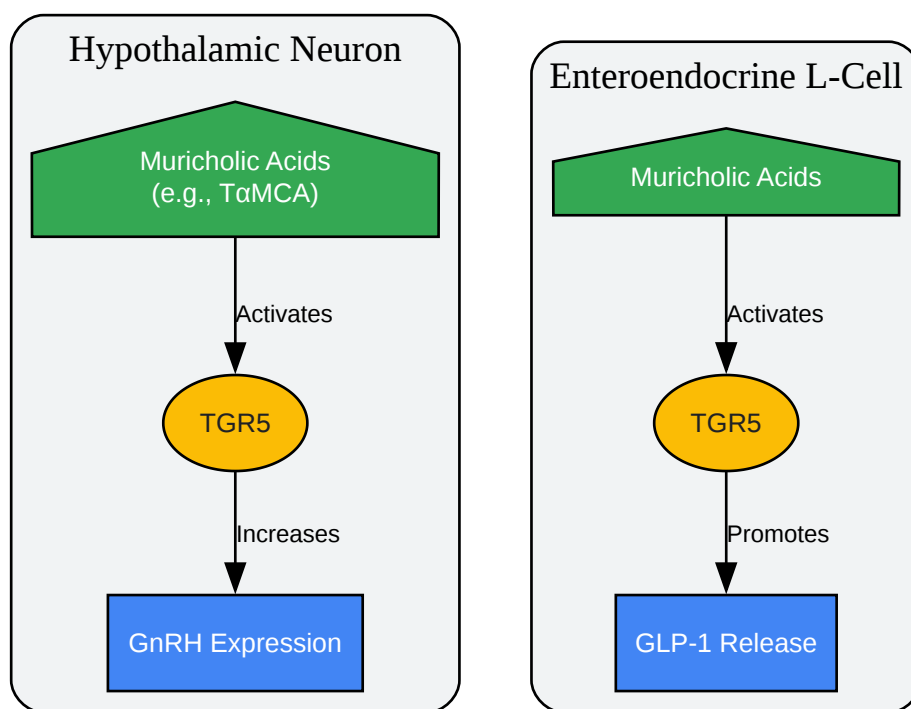
Tauro- β -muricholic acid (T- β -MCA) has been identified as a potent antagonist of the farnesoid X receptor (FXR).[12] FXR is a nuclear receptor that plays a central role in bile acid homeostasis. Activation of FXR in the ileum by other bile acids induces the expression of fibroblast growth factor 15 (FGF15), which then travels to the liver to suppress the expression of cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. By antagonizing FXR, T- β -MCA can alleviate this feedback inhibition, leading to increased bile acid synthesis.[7][12]



[Click to download full resolution via product page](#)FXR Antagonism by T- β -MCA

Muricholic Acid as a TGR5 Agonist

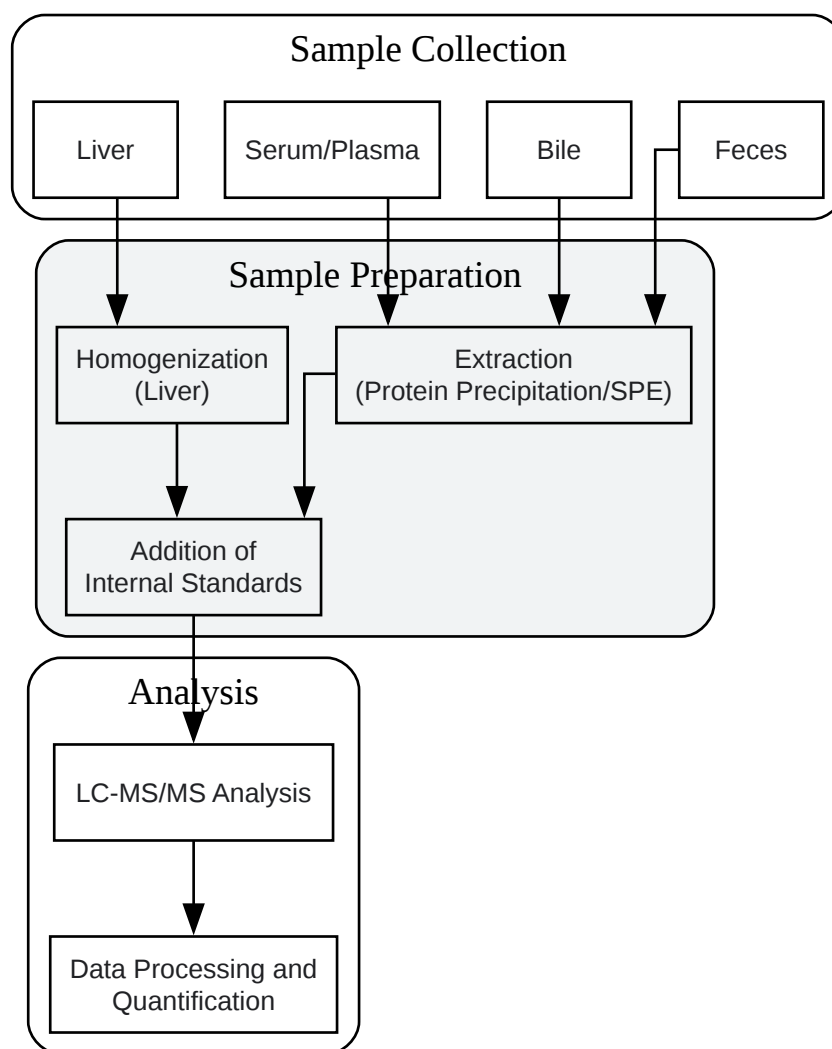
Muricholic acids, particularly tauro- α -muricholic acid (T α MCA), have been shown to be potent activators of the Takeda G-protein-coupled receptor 5 (TGR5).[13] TGR5 is a cell surface receptor expressed in various tissues, including the hypothalamus and enteroendocrine cells. Activation of TGR5 in the hypothalamus by MCAs can lead to increased expression of gonadotropin-releasing hormone (GnRH), which plays a role in the onset of puberty.[13] In enteroendocrine cells, TGR5 activation promotes the release of glucagon-like peptide-1 (GLP-1), a hormone with beneficial effects on glucose homeostasis.[14]

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TGR5 Agonism by Muricholic Acids

Experimental Workflow for Muricholic Acid Analysis

The following diagram illustrates a typical experimental workflow for the quantification of **muricholic acids** in mouse samples.



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